Biochemical IC50 Comparison: Micromolar FGFR1 Potency Distinct from Nanomolar Clinical Leads
FGFR1 inhibitor-13 inhibits FGFR1 with an IC50 of 4.2 μM in a cell-free biochemical assay, as reported in the primary literature and corroborated by multiple vendor datasheets [1][2]. This potency is approximately 21,000-fold weaker than the clinical candidate AZD4547, which exhibits an IC50 of 0.2 nM (0.0002 μM) against FGFR1 in comparable cell-free assays [3]. The 4.2 μM value positions FGFR1 inhibitor-13 in a micromolar affinity window distinct from the sub-nanomolar to low-nanomolar range of clinical-stage FGFR inhibitors, including AZD4547 (0.2 nM), erdafitinib (1.2 nM), and pemigatinib (<1 nM) [3][4].
| Evidence Dimension | FGFR1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4.2 μM |
| Comparator Or Baseline | AZD4547: IC50 = 0.2 nM (0.0002 μM) |
| Quantified Difference | ~21,000-fold difference in potency (AZD4547 is 21,000× more potent) |
| Conditions | Cell-free biochemical FGFR1 kinase assay |
Why This Matters
Procurement decisions for mechanistic studies requiring partial FGFR1 inhibition or investigation of concentration-dependent signaling thresholds must prioritize FGFR1 inhibitor-13 over nanomolar-potency clinical leads to avoid complete target saturation.
- [1] Gryshchenko AA, Bdzhola VG, Balanda AO, et al. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors. J Enzyme Inhib Med Chem. 2015;30(1):126-132. View Source
- [2] TargetMol. FGFR1 inhibitor-13 (T204745) Product Datasheet. CAS: 670266-26-9. View Source
- [3] NCATS Inxight Drugs. Fexagratinib (AZD4547) Drug Profile. FGFR1 IC50 = 0.2 nM. View Source
- [4] Cancer Treatment Reviews. Derazantinib (ARQ 087) and Erdafitinib (JNJ-42756493) FGFR1 IC50 values. View Source
